![molecular formula C20H18ClN3O B2390914 [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone CAS No. 161467-85-2](/img/structure/B2390914.png)
[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone: is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline ring, a piperazine moiety, and a phenylmethanone group, which contribute to its diverse chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone typically involves multiple steps. One common method includes the acrylation of a quinoline derivative, followed by cyclization, hydrolysis, decarboxylation, electrophilic chlorination, and chloro-amine coupling with various substituted benzoyl chloride derivatives . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production scalability and consistency.
化学反応の分析
Types of Reactions: [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .
科学的研究の応用
Chemistry: In chemistry, [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone is used as a building block for synthesizing more complex molecules.
Biology: In biology, this compound has been studied for its antimicrobial properties. It has shown moderate to good activity against gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Medicine: In medicine, this compound is investigated for its potential as an antimalarial agent. It is highly active against chloroquine-resistant Plasmodium falciparum and Plasmodium vivax, making it a valuable compound in the fight against malaria .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and other advanced materials .
作用機序
The mechanism of action of [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. For instance, as an antimalarial agent, it inhibits the detoxification pathway of the Plasmodium parasite, disrupting the parasite’s ability to detoxify heme into hemozoin . This leads to the accumulation of toxic heme within the parasite, ultimately causing its death. Additionally, the compound may act as an autophagy inhibitor, affecting cellular processes related to autophagy .
類似化合物との比較
Piperaquine: A structurally similar antimalarial agent used in combination therapies for malaria treatment.
Chloroquine: Another antimalarial compound with a similar quinoline structure but different functional groups and activity profiles.
Uniqueness: [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to act against chloroquine-resistant strains of malaria and its potential as an antimicrobial agent highlight its versatility and importance in scientific research and medical applications .
特性
IUPAC Name |
[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O/c21-16-6-7-17-18(14-16)22-9-8-19(17)23-10-12-24(13-11-23)20(25)15-4-2-1-3-5-15/h1-9,14H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLNQTSRRWZTOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2390831.png)
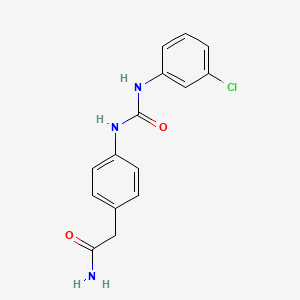

![3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2390837.png)
![2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one](/img/structure/B2390838.png)
![Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate](/img/structure/B2390839.png)
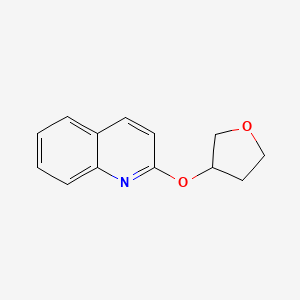
![[1,1'-Biphenyl]-3,4'-diyldimethanol](/img/structure/B2390841.png)
![1-(3-chlorobenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2390843.png)
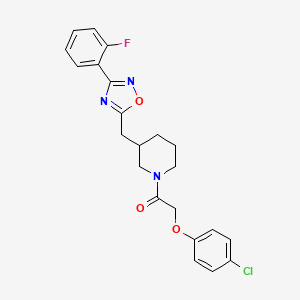
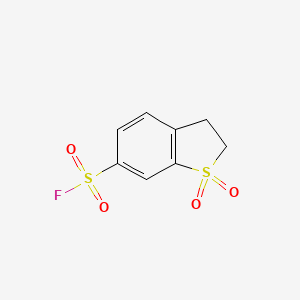
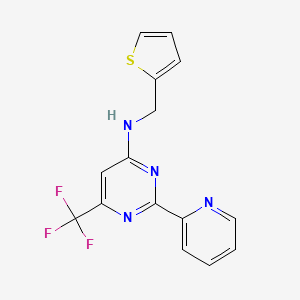

![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2390854.png)
